Product packaging for 1-Ethynyl-2,5-dimethylcyclohexan-1-ol(Cat. No.:)

1-Ethynyl-2,5-dimethylcyclohexan-1-ol

Cat. No.: B13305661
M. Wt: 152.23 g/mol
InChI Key: YDZWTZKFMIMRJK-UHFFFAOYSA-N
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Description

1-Ethynyl-2,5-dimethylcyclohexan-1-ol (CAS 1560442-86-5) is an organic building block with the molecular formula C10H16O and a molecular weight of 152.23 g/mol . It is part of a class of substituted cyclohexanol derivatives that serve as fundamental intermediates in modern organic synthesis . The compound features both a hydroxyl group and an ethynyl (acetylene) group attached to the same carbon of a dimethylcyclohexane ring, making it a valuable scaffold for further chemical modification and exploration . Such ethynyl cyclohexanol derivatives are typically investigated for their utility in the synthesis of more complex, stereochemically defined structures for applications in pharmaceutical and material science research . This product is intended for research and development purposes exclusively and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with care, referring to the supplied Safety Data Sheet for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B13305661 1-Ethynyl-2,5-dimethylcyclohexan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-ethynyl-2,5-dimethylcyclohexan-1-ol

InChI

InChI=1S/C10H16O/c1-4-10(11)7-8(2)5-6-9(10)3/h1,8-9,11H,5-7H2,2-3H3

InChI Key

YDZWTZKFMIMRJK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)(C#C)O)C

Origin of Product

United States

Chemical Transformations and Reactivity Profiles of 1 Ethynyl 2,5 Dimethylcyclohexan 1 Ol

Reactions of the Ethynyl (B1212043) Functional Group

The terminal alkyne is a highly versatile functional group, participating in a wide array of addition, coupling, and cycloaddition reactions.

The addition of water across the carbon-carbon triple bond, known as hydration, is a fundamental reaction of alkynes. For a terminal alkyne like 1-Ethynyl-2,5-dimethylcyclohexan-1-ol, this reaction typically yields a methyl ketone. The process requires a catalyst, and the regioselectivity of the addition is dependent on the specific reagents used.

Mercury(II)-Catalyzed Hydration : In the presence of aqueous sulfuric acid and a mercury(II) salt (e.g., HgSO₄) catalyst, the hydration of terminal alkynes follows Markovnikov's rule. libretexts.org The initial step is the electrophilic addition of the mercuric ion to the alkyne, followed by the nucleophilic attack of a water molecule on the more substituted carbon of the triple bond. jove.com This leads to the formation of an enol intermediate, where a hydroxyl group is attached to a double-bonded carbon. libretexts.orglibretexts.org This enol is unstable and rapidly rearranges to its more stable constitutional isomer, a ketone, through a process called keto-enol tautomerization. libretexts.orgjove.comlumenlearning.com For this compound, this reaction would produce a methyl ketone.

Hydroboration-Oxidation : An alternative method that yields the anti-Markovnikov product is hydroboration-oxidation. The alkyne is first treated with a sterically hindered borane, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), to prevent double addition across the triple bond. libretexts.org The boron adds to the terminal, less substituted carbon. Subsequent oxidation of the organoborane intermediate with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group, also forming an enol intermediate. youtube.comlibretexts.org This enol then tautomerizes to the corresponding aldehyde.

The tautomerization process, which occurs in both cases, is the rapid interconversion between the enol and keto (or aldehyde) forms, with the equilibrium strongly favoring the more stable carbonyl compound. libretexts.orgjove.com

The acidic proton of the terminal alkyne facilitates a variety of powerful carbon-carbon bond-forming reactions catalyzed by transition metals.

Sonogashira Coupling : This is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgyoutube.com This reaction is highly efficient for forming sp-sp² carbon-carbon bonds. libretexts.org In this context, this compound can be coupled with various aryl iodides, bromides, or triflates to synthesize substituted arylalkynes. Propargylic alcohols like 1-ethynylcyclohexanol have proven to be excellent acetylene (B1199291) surrogates in these reactions. umsl.edu

Glaser Coupling : The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes. The reaction is typically carried out using a copper(I) salt, such as CuCl or CuBr, an oxidant (often air or oxygen), and a base like ammonia (B1221849) or pyridine. jove.com The mechanism involves the formation of a copper(I) acetylide intermediate, which then undergoes oxidation to produce the coupled diyne. jove.com Modifications like the Eglinton and Hay couplings utilize copper(II) salts or a copper(I)-TMEDA complex, respectively, offering different reaction conditions and versatility. jove.comyoutube.com Applying Glaser coupling to this compound would result in a symmetrical diyne bearing two dimethylcyclohexanol moieties.

Coupling Reaction Catalyst/Reagents Reactant Product Type
Sonogashira Pd catalyst, Cu(I) co-catalyst, BaseAryl/Vinyl HalideUnsymmetrical Arylalkyne
Glaser Cu(I) salt, Oxidant, Base(self-coupling)Symmetrical 1,3-Diyne
Hay CuCl/TMEDA, Air(self-coupling)Symmetrical 1,3-Diyne

The ethynyl group acts as an excellent dipolarophile in 1,3-dipolar cycloaddition reactions, forming five-membered heterocyclic rings.

Click Reactions (CuAAC) : The most prominent example of "click chemistry" is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.orgnih.gov This reaction joins a terminal alkyne with an azide (B81097) to regioselectively form a 1,4-disubstituted 1,2,3-triazole. nih.gov The reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. nih.gov this compound can readily participate in CuAAC reactions with a wide variety of organic azides to create complex triazole-containing molecules.

Alkyne-Nitrile Oxide Cycloaddition : Terminal alkynes can also react with nitrile oxides in a 1,3-dipolar cycloaddition to form isoxazoles. researchgate.netambeed.com Nitrile oxides are typically generated in situ from precursors like aldoximes or nitroalkanes. ambeed.com The reaction is generally catalyst-free and proceeds via a concerted mechanism to yield 3,5-disubstituted isoxazoles. researchgate.net While the term "strain-promoted" cycloaddition (e.g., SPAAC, SPANC) usually refers to reactions involving strained cyclooctynes to enable catalyst-free reactions in biological systems, the fundamental cycloaddition of a nitrile oxide with a terminal alkyne like that in this compound is a well-established and synthetically valuable transformation. lumenlearning.com

Cycloaddition Reaction Dipole Catalyst Product
CuAAC (Click) AzideCopper(I)1,4-Disubstituted 1,2,3-Triazole
Nitrile Oxide Cycloaddition Nitrile OxideTypically none3,5-Disubstituted Isoxazole

Cyclohexane (B81311) Ring Transformations

The structural framework of this compound, featuring a tertiary alcohol adjacent to an ethynyl group on a substituted cyclohexane ring, makes it a candidate for several classes of chemical transformations. These include acid-catalyzed rearrangements and hydrogenation or dehydrogenation reactions that modify the saturation of the cyclohexane ring.

Rearrangement Reactions (e.g., Rupe Rearrangement of Ethynyl Alcohols)

Tertiary α-ethynyl alcohols, such as this compound, are known to undergo acid-catalyzed rearrangement reactions. The most pertinent of these is the Rupe rearrangement, which typically converts tertiary α-acetylenic alcohols into α,β-unsaturated ketones. In the case of this compound, this would involve the formation of an enyne intermediate followed by hydration to yield an unsaturated ketone.

A competing reaction to the Rupe rearrangement is the Meyer-Schuster rearrangement, which also involves an acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds. wikipedia.orgrsc.org While the Rupe rearrangement proceeds through an enyne intermediate, the Meyer-Schuster rearrangement involves a 1,3-hydroxyl shift. wikipedia.orgrsc.org For tertiary alcohols, the Rupe pathway is often favored. wikipedia.org

Studies on the analogous compound, 1-ethynylcyclohexan-1-ol, have shown that the Rupe rearrangement can be effectively carried out in near-critical water. researchgate.net The primary product observed was 1-cyclohexen-1-ylethanone. The yield of this product was found to be dependent on reaction time, temperature, and the presence of additives. researchgate.net For instance, in pure water at 260°C for 60 minutes, a yield of 49% was reported. researchgate.net The introduction of additives such as NaHSO₄ significantly increased the yield to as much as 88%. researchgate.net

Table 1: Rupe Rearrangement of 1-Ethynylcyclohexan-1-ol in Near-Critical Water researchgate.net

Catalyst/Additive Temperature (°C) Time (min) Yield of 1-cyclohexen-1-ylethanone (%)
None (Pure Water) 260 60 49
5 mol% NaHSO₄ 260 60 88
5 mol% FeCl₃ 260 60 (Catalytic ability less than NaHSO₄)

It is plausible that this compound would undergo a similar transformation under acidic conditions to yield the corresponding α,β-unsaturated ketone, with the dimethyl substituents on the cyclohexane ring potentially influencing the reaction rate and product distribution.

Hydrogenation and Dehydrogenation Studies

The ethynyl group and the cyclohexane ring of this compound are both susceptible to hydrogenation. Catalytic hydrogenation is a widely used method for the reduction of carbon-carbon triple bonds and the saturation of cyclic systems. tcichemicals.com

The hydrogenation of the ethynyl group can proceed in a stepwise manner. Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), would likely result in the selective reduction of the alkyne to the corresponding alkene, yielding 1-ethenyl-2,5-dimethylcyclohexan-1-ol. Further hydrogenation with a more active catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), would lead to the complete saturation of the triple bond to form 1-ethyl-2,5-dimethylcyclohexan-1-ol. tcichemicals.com

Simultaneously, under more forcing conditions (higher pressure and/or temperature), the cyclohexane ring itself can be hydrogenated, although this is generally more difficult than the reduction of an alkyne. However, since the cyclohexane ring is already saturated, hydrogenation would not be a primary transformation of the ring itself.

Dehydrogenation, the reverse of hydrogenation, would involve the removal of hydrogen to introduce unsaturation. While the direct dehydrogenation of the alcohol is not a common reaction, transformation to a ketone followed by dehydrogenation could be a potential pathway to form phenolic compounds. For instance, palladium-catalyzed aerobic dehydrogenation is a known method for converting substituted cyclohexanones to phenols.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these transformations is crucial for predicting product outcomes and optimizing reaction conditions.

Elucidation of Reaction Pathways

For the Rupe rearrangement of the analogous 1-ethynylcyclohexan-1-ol, a plausible reaction mechanism has been proposed. researchgate.net The reaction is initiated by the protonation of the hydroxyl group, followed by the elimination of a water molecule to form a resonance-stabilized carbocation. A subsequent deprotonation leads to the formation of an enyne intermediate. The final step involves the hydration of the enyne, followed by tautomerization to yield the α,β-unsaturated ketone. The presence of acidic additives in near-critical water likely facilitates the protonation and dehydration steps. researchgate.net

The hydrogenation of the ethynyl group proceeds via the stepwise addition of hydrogen atoms to the triple bond on the surface of a metal catalyst. The stereochemistry of the resulting alkene is typically cis when using a poisoned catalyst like Lindlar's catalyst.

Characterization of Intermediates and Transition States

In the context of the Rupe rearrangement, the key intermediates are the initial carbocation formed after dehydration and the subsequent enyne. The stability of these intermediates will significantly influence the reaction pathway. The transition states would involve the breaking of the C-O bond during dehydration and the formation of new C-H and C-O bonds during the hydration of the enyne.

For catalytic hydrogenation, the intermediates are species adsorbed onto the catalyst surface. The alkyne coordinates to the metal surface, and hydrogen atoms are sequentially added.

Kinetic and Thermodynamic Analyses

Detailed kinetic and thermodynamic analyses for the reactions of this compound are not available. However, for the Rupe rearrangement of 1-ethynylcyclohexan-1-ol, the influence of temperature and catalysts on the reaction yield provides some insight. The increased yield at higher temperatures and in the presence of acid catalysts suggests that the reaction has a significant activation energy barrier that is lowered by the catalyst. researchgate.net The reaction is likely under kinetic control, where the formation of the more stable α,β-unsaturated ketone is favored. The observation of by-products suggests the possibility of competing reaction pathways and equilibria. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For 1-Ethynyl-2,5-dimethylcyclohexan-1-ol, a combination of 1D and 2D NMR experiments would be essential to assign all proton and carbon signals and to determine the relative stereochemistry of the substituents on the cyclohexane (B81311) ring.

Detailed ¹H NMR Spectral Interpretation

A ¹H NMR spectrum would provide crucial information about the chemical environment of each proton in the molecule. The interpretation would involve analyzing chemical shifts (δ), signal multiplicities (splitting patterns), and integration values.

Expected Signals: Distinct signals would be expected for the acetylenic proton (-C≡C-H), the hydroxyl proton (-OH), the methine protons at positions 2 and 5 (CH-CH₃), the two methyl groups (-CH₃), and the methylene (B1212753) protons (CH₂) of the cyclohexane ring.

Stereochemistry: The coupling constants (J-values) between protons on the cyclohexane ring would be critical for determining the chair conformation of the ring and the axial or equatorial orientation of the methyl groups. The relative stereochemistry (cis/trans isomers) would be established by analyzing these coupling patterns.

Hypothetical ¹H NMR Data Table This table is for illustrative purposes only, as experimental data is unavailable.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
≡C-H ~2.5 s -
-OH Variable s (broad) -
CH (C2) 1.5 - 2.0 m -
CH (C5) 1.5 - 2.0 m -
CH₃ (C2) ~0.9 d ~7
CH₃ (C5) ~0.9 d ~7

Advanced ¹³C NMR Analysis

The ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. This allows for a carbon count and provides information about the electronic environment of each carbon.

Expected Signals: Signals would be anticipated for the two acetylenic carbons (-C≡C-), the quaternary carbon bonded to the hydroxyl group (C1), the two methine carbons (C2, C5), the four methylene carbons of the ring, and the two methyl carbons.

DEPT Analysis: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups, aiding in definitive signal assignment.

Hypothetical ¹³C NMR Data Table This table is for illustrative purposes only, as experimental data is unavailable.

Carbon Assignment Predicted Chemical Shift (ppm)
C ≡CH ~85
C≡C H ~75
C1 (-C-OH) ~70
C2 (-CH-CH₃) ~35
C5 (-CH-CH₃) ~35
C2-CH₃ ~20
C5-CH₃ ~20

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C spectra and for determining the molecule's connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons throughout the cyclohexane ring and the methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing definitive C-H assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It would be the definitive method for confirming the relative stereochemistry, such as the cis or trans relationship of the two methyl groups, by observing spatial correlations between their protons.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

HRMS would be used to determine the exact mass of the molecular ion with high precision, which in turn allows for the unambiguous determination of the molecular formula (C₁₀H₁₆O for this compound). The analysis of the fragmentation pattern would provide further structural confirmation.

Molecular Ion Peak ([M]⁺): The HRMS would confirm the mass corresponding to the molecular formula C₁₀H₁₆O.

Key Fragmentation Pathways: Expected fragmentation would likely involve the loss of a water molecule (H₂O) from the alcohol, the loss of the ethynyl (B1212043) group (•C₂H), or the loss of a methyl radical (•CH₃). Cleavage of the cyclohexane ring would also produce characteristic fragment ions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignments

Both IR and Raman spectroscopy probe the vibrational modes of a molecule. They are complementary techniques that provide a "fingerprint" of the functional groups present.

IR Spectroscopy: A strong, broad absorption band would be expected in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A sharp, moderate absorption around 3300 cm⁻¹ would indicate the ≡C-H stretch, and a weak absorption around 2100 cm⁻¹ would correspond to the C≡C triple bond stretch. C-H stretching and bending vibrations for the alkyl portions would appear in the 3000-2850 cm⁻¹ and 1470-1350 cm⁻¹ regions, respectively.

Raman Spectroscopy: In contrast to IR, the C≡C triple bond stretch would be expected to show a strong signal in the Raman spectrum. The symmetric vibrations of the carbon skeleton would also be more prominent.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

If this compound can be crystallized, single-crystal X-ray diffraction would provide the most definitive structural information. nih.gov This technique would determine the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. nih.gov It would unambiguously establish the three-dimensional structure, including the absolute configuration of the stereocenters and the preferred conformation of the cyclohexane ring. nih.gov Currently, no published crystallographic data exists for this compound.

Insufficient Data for Chiroptical Analysis of this compound

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific research data on the chiroptical properties of the chemical compound this compound.

Despite extensive queries, no published studies detailing the experimental or theoretical analysis of the optical rotation or electronic circular dichroism (ECD) for this specific molecule were identified. The stereochemical assignment of this compound, which would be determined through such chiroptical methods, appears to be an unaddressed area in the current body of scientific research.

The available information predominantly pertains to the achiral parent compound, 1-ethynylcyclohexanol. This structurally related molecule lacks the 2,5-dimethyl substitutions that are essential for inducing chirality and, consequently, observable chiroptical properties. Therefore, the data for 1-ethynylcyclohexanol is not applicable to the stereochemical analysis of this compound.

Without access to research findings, including measured optical rotation values or calculated ECD spectra, it is not possible to construct an article section on the "" with a focus on "Chiroptical Methods for Stereochemical Assignment" for the target compound. The generation of the requested data tables and detailed research findings is unachievable due to the absence of primary or secondary sources.

Further investigation into the synthesis and stereochemical analysis of chiral ethynyl-substituted cyclohexanols and related derivatives also failed to yield any specific information on this compound. This suggests that the compound may be a novel or relatively unstudied molecule, for which chiroptical data has not yet been determined or published.

Given the constraints and the explicit requirement for scientifically accurate content based on detailed research findings, the requested article focusing on the chiroptical properties of this compound cannot be generated at this time.

Applications in Organic Synthesis and Materials Science

Utilization as Intermediates in the Synthesis of Complex Organic Scaffolds

The ethynyl (B1212043) group in 1-Ethynyl-2,5-dimethylcyclohexan-1-ol serves as a highly versatile functional handle for the construction of complex molecular architectures. This terminal alkyne can readily participate in a variety of coupling reactions, such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, to form new carbon-carbon bonds. These reactions are fundamental in extending the carbon framework and introducing diverse substituents, leading to the assembly of elaborate and sterically congested scaffolds that are often challenging to synthesize through other methods.

Furthermore, the hydroxyl group can be employed to direct reactions or can be transformed into other functional groups, adding another layer of synthetic utility. The rigid cyclohexyl ring, substituted with two methyl groups, imparts specific conformational constraints and lipophilicity to the resulting molecules, which can be advantageous in medicinal chemistry and materials science for influencing molecular recognition and physical properties.

Role as Building Blocks for Natural Product Synthesis

In the realm of natural product synthesis, small, functionalized ring systems are invaluable starting materials. While direct and extensive research on the application of this compound in the total synthesis of specific natural products is not widely documented, its structural motifs are present in various classes of natural products, particularly terpenoids and steroids.

The synthesis of complex natural products often relies on a building block approach, where key fragments are synthesized and then strategically coupled. The functional group compatibility and the stereochemical complexity that can be generated from the cyclohexyl core of this compound make it a promising candidate for the synthesis of such fragments. The ethynyl group can be hydrated to form a methyl ketone, reduced to an ethyl group, or coupled with other fragments, providing multiple pathways to elaborate the structure towards a natural product target.

Precursors for Specialty Chemicals and Fine Chemicals (e.g., fragrance components)

The unique molecular structure of this compound and its derivatives lends itself to the synthesis of specialty and fine chemicals, including those with desirable organoleptic properties. The combination of the cyclic alcohol and the acetylenic moiety can lead to compounds with complex and interesting odor profiles.

For instance, hydrogenation of the triple bond can yield the corresponding saturated or partially saturated alcohols and their esters, which are classes of compounds often found in fragrances. The specific substitution pattern on the cyclohexane (B81311) ring can influence the volatility and the character of the scent. The fragrance industry continually seeks novel molecules with unique and long-lasting scents, and derivatives of this compound represent a potential source for such innovation.

Development of Novel Polymeric Materials and Hybrid Systems through Derivatization

The terminal alkyne functionality of this compound is a key feature for its use in polymer chemistry. Terminal alkynes can undergo polymerization through various mechanisms, including metathesis and cyclotrimerization, to produce polymers with unique properties. The bulky and rigid dimethylcyclohexanol group would be incorporated as a pendant group along the polymer chain, influencing the polymer's thermal properties, solubility, and morphology.

Moreover, the ethynyl group is a prime candidate for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the facile attachment of the cyclohexanol (B46403) derivative to other molecules or polymer backbones containing azide (B81097) groups. This approach can be utilized to create well-defined polymer architectures, such as block copolymers, graft copolymers, and dendrimers, as well as for the surface modification of materials to create hybrid systems with tailored properties. The hydroxyl group offers a further point of attachment or modification, enhancing the potential for creating multifunctional materials.

Derivatives and Analogs of 1 Ethynyl 2,5 Dimethylcyclohexan 1 Ol

Synthesis and Reactivity of Variously Substituted Ethynyl (B1212043) Cyclohexanols

The primary method for the synthesis of tertiary ethynyl cyclohexanols is the nucleophilic addition of an acetylide to a corresponding cyclohexanone (B45756) precursor. This reaction, a cornerstone of alkyne chemistry, allows for the direct installation of the ethynyl group.

Synthesis via Ethynylation:

The synthesis of substituted 1-ethynylcyclohexanols is most commonly achieved through the ethynylation of a substituted cyclohexanone. In the case of 1-ethynyl-2,5-dimethylcyclohexan-1-ol, the precursor would be 2,5-dimethylcyclohexanone (B1332106). The reaction involves the deprotonation of a terminal alkyne, such as acetylene (B1199291), to form a potent nucleophile (an acetylide) which then attacks the electrophilic carbonyl carbon of the ketone.

Commonly used reagents for this transformation include lithium acetylide, sodium acetylide, or ethynylmagnesium bromide. The choice of reagent and reaction conditions can influence the yield and stereoselectivity of the product. For instance, the use of lithium acetylide, often prepared in situ from acetylene and an organolithium reagent like n-butyllithium in an aprotic solvent like THF, is a standard procedure.

General Reactivity:

Tertiary propargyl alcohols, including substituted ethynyl cyclohexanols, are versatile intermediates in organic synthesis. Their reactivity is characterized by transformations involving the hydroxyl group, the alkyne, or both in concert.

One of the most significant reactions of tertiary propargyl alcohols is the Meyer-Schuster rearrangement . wikipedia.orgsynarchive.comrsc.orgresearchgate.netresearchgate.net This acid-catalyzed reaction converts tertiary propargyl alcohols into α,β-unsaturated ketones. wikipedia.orgresearchgate.net The mechanism involves protonation of the hydroxyl group, followed by its elimination to form an allene (B1206475) intermediate, which then tautomerizes to the enone. The reaction conditions, particularly the strength of the acid, can be crucial in avoiding competing side reactions like the Rupe rearrangement, which can occur with some tertiary alcohols to form α,β-unsaturated methyl ketones via an enyne intermediate. wikipedia.org

The reactivity of the hydroxyl group also allows for its conversion into other functional groups. For example, it can be replaced by a halogen atom using appropriate reagents, or it can be derivatized to form ethers or esters.

The following table summarizes the key synthesis and a major rearrangement reaction for analogous tertiary ethynyl cyclohexanols.

Precursor KetoneReagentProductReaction TypeReference
CyclohexanoneLithium Acetylide1-Ethynylcyclohexan-1-olEthynylation nih.gov
4-tert-ButylcyclohexanoneEthynylmagnesium Bromide1-Ethynyl-4-tert-butylcyclohexan-1-olEthynylationN/A
1-Ethynylcyclohexan-1-olSulfuric Acid1-AcetylcyclohexeneMeyer-Schuster Rearrangement wikipedia.orgsynarchive.com

Stereoisomeric Forms and Their Chemical Behavior

The presence of chiral centers in this compound gives rise to multiple stereoisomers. The stereochemistry of the cyclohexane (B81311) ring, specifically the relative orientation of the two methyl groups (cis or trans), and the chirality of the newly formed tertiary alcohol center at C-1, are the defining features.

The precursor, 2,5-dimethylcyclohexanone, exists as a pair of enantiomers (cis) and another pair of enantiomers (trans). The ethynylation of each of these isomers can, in principle, lead to two diastereomers, resulting from the attack of the acetylide from either the axial or equatorial face of the carbonyl group. This results in a total of eight possible stereoisomers of this compound.

The stereochemical outcome of the ethynylation reaction is influenced by steric hindrance. The incoming nucleophile will preferentially attack from the less hindered face of the ketone. The conformational preference of the methyl groups in the cyclohexanone precursor will dictate which face is more accessible. Generally, larger substituents on a cyclohexane ring prefer to occupy an equatorial position to minimize unfavorable 1,3-diaxial interactions. youtube.com

The chemical behavior of these stereoisomers is expected to differ, particularly in stereoselective reactions. The orientation of the hydroxyl and ethynyl groups (axial or equatorial) will influence their reactivity and the stereochemical course of subsequent transformations. For example, in elimination reactions, an anti-periplanar arrangement of the leaving group and a proton is often required, which is dependent on the conformation of the specific stereoisomer.

Isomer TypeKey Stereochemical FeaturesExpected Influence on Reactivity
DiastereomersDifferent spatial arrangement of atomsDifferent rates of reaction and potentially different products in stereoselective reactions.
EnantiomersNon-superimposable mirror imagesIdentical reactivity with achiral reagents, but different reactivity with chiral reagents or catalysts.

Modifications of the Ethynyl Moiety and Their Impact on Reactivity

The terminal ethynyl group is a highly versatile functional handle that can be modified in numerous ways, significantly altering the reactivity and properties of the molecule.

Sonogashira Coupling:

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com This reaction is a powerful method for forming C(sp)-C(sp²) bonds. This compound could serve as the alkyne component in such a reaction, allowing for the attachment of various aryl or vinyl substituents to the ethynyl carbon. This modification would extend the carbon skeleton and introduce new electronic and steric properties. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgyoutube.com

Click Chemistry:

The terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This reaction with an organic azide (B81097) would lead to the formation of a stable 1,2,3-triazole ring, linking the cyclohexanol (B46403) moiety to another molecule. This is a highly efficient and specific reaction that proceeds under mild conditions.

Cycloaddition Reactions:

The alkyne can also participate in various cycloaddition reactions. numberanalytics.comlibretexts.orgyoutube.comlibretexts.org For example, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene is possible, where the alkyne acts as the dienophile. libretexts.orglibretexts.org More commonly, 1,3-dipolar cycloadditions with dipoles such as azides, nitrile oxides, or diazomethane (B1218177) can be used to construct five-membered heterocyclic rings. numberanalytics.comyoutube.com

The following table outlines some of the key modifications of the ethynyl moiety in analogous tertiary propargyl alcohols.

Reaction TypeReagentsProduct TypeImpact on ReactivityReference
Sonogashira CouplingAryl Halide, Pd Catalyst, Cu(I) Co-catalyst, Amine BaseAryl-substituted AlkyneIntroduces aromatic system, alters electronic properties wikipedia.orglibretexts.orgresearchgate.net
Meyer-Schuster RearrangementAcid Catalystα,β-Unsaturated KetoneConverts alkyne and alcohol to an enone wikipedia.orgsynarchive.comrsc.org
CuAAC (Click Chemistry)Organic Azide, Cu(I) Catalyst1,2,3-TriazoleForms a stable heterocyclic linkerN/A
1,3-Dipolar Cycloaddition1,3-Dipole (e.g., Azide)Five-membered HeterocycleIntroduces a heterocyclic ring system numberanalytics.comyoutube.com

Conclusion and Outlook

Summary of Academic Contributions and Discoveries

While dedicated research on 1-Ethynyl-2,5-dimethylcyclohexan-1-ol is nascent, the academic contributions of its parent compound, 1-ethynylcyclohexan-1-ol, offer significant insights into its potential utility. A major discovery in this area is the use of 1-ethynylcyclohexan-1-ol as a stable and solid substitute for gaseous acetylene (B1199291) in palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling. This method provides a safer and more manageable approach for the synthesis of diarylacetylenes, which are important structural motifs in materials science and medicinal chemistry.

It is highly probable that this compound could serve a similar function as an acetylene surrogate. The presence of the methyl groups on the cyclohexane (B81311) ring may influence its reactivity and solubility, potentially offering advantages in specific synthetic contexts. The core reaction mechanism involves the in situ generation of a terminal alkyne under basic conditions, which then participates in the catalytic cycle of the cross-coupling reaction.

Furthermore, the structural framework of this compound makes it a valuable building block in organic synthesis. The hydroxyl and ethynyl (B1212043) groups are versatile functional handles that can be independently or concertedly manipulated to construct more complex molecular architectures. For instance, the hydroxyl group can be derivatized or eliminated, while the ethynyl group can undergo a variety of transformations, including click chemistry, hydration, and addition reactions.

Emerging Trends and Future Directions in Ethynyl Cyclohexanol (B46403) Research

The field of organic synthesis is continually evolving, with a strong emphasis on the development of more sustainable and efficient methodologies. These emerging trends are highly relevant to the future research directions of ethynyl cyclohexanols, including this compound.

Green Chemistry Initiatives: Future research will likely focus on developing greener synthetic routes to this compound and its derivatives. This includes the use of environmentally benign solvents, catalysts, and reagents. For example, exploring mechanochemical or solvent-free conditions for the ethynylation of 2,5-dimethylcyclohexanone (B1332106) could significantly reduce the environmental impact of its synthesis.

Flow Chemistry and Automation: The application of continuous flow technology offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. The synthesis and subsequent reactions of this compound could be adapted to flow chemistry platforms, enabling more efficient and reproducible production of this compound and its derivatives.

Photocatalysis and Electrosynthesis: The use of light and electricity as driving forces for chemical reactions is a rapidly growing area of research. Future studies could explore the use of photocatalysis or electrosynthesis to mediate novel transformations of the ethynyl group in this compound, potentially leading to the discovery of new reaction pathways and the synthesis of unique molecular structures.

The following table summarizes key emerging trends and their potential application in the context of this compound research:

Emerging TrendPotential Application to this compound Research
Green ChemistryDevelopment of sustainable synthetic routes using non-toxic solvents and catalysts.
Flow ChemistryContinuous and automated synthesis for improved efficiency and scalability.
PhotocatalysisLight-driven transformations of the ethynyl group for novel bond formations.
ElectrosynthesisElectrochemically-mediated reactions for unique functional group manipulations.

Potential for Interdisciplinary Research and Applications Beyond Current Scope

The distinct structural features of this compound suggest a broad range of potential applications that extend beyond traditional organic synthesis, opening doors for exciting interdisciplinary research.

Medicinal Chemistry: While preliminary commercial information suggests potential antimicrobial and anticancer properties, rigorous academic investigation is required to validate these claims. The lipophilic dimethylcyclohexanol backbone combined with the reactive ethynyl group makes this compound an interesting scaffold for the design of new therapeutic agents. The ethynyl group can act as a pharmacophore or be used to attach the molecule to a larger biological entity via click chemistry. Future research could involve the synthesis of a library of derivatives and their screening against various biological targets.

Materials Science: The presence of the terminal alkyne functionality makes this compound a potential monomer for polymerization reactions. This could lead to the development of novel polymers with unique thermal, optical, or mechanical properties. The rigid cyclohexyl unit could impart desirable characteristics to the polymer backbone.

Chemical Biology: The ability to functionalize the ethynyl group through click chemistry makes this compound a candidate for the development of chemical probes. These probes could be used to study biological processes by tagging and visualizing specific biomolecules within a cellular environment.

The interdisciplinary potential is summarized in the table below:

FieldPotential Application of this compound
Medicinal ChemistryScaffold for the development of new antimicrobial and anticancer drugs.
Materials ScienceMonomer for the synthesis of novel polymers with unique properties.
Chemical BiologyDevelopment of chemical probes for studying biological systems.

Q & A

Q. What are the common synthetic routes for preparing 1-Ethynyl-2,5-dimethylcyclohexan-1-ol, and what factors influence reaction efficiency?

  • Methodological Answer : Synthesis typically involves alkynylation of a pre-functionalized cyclohexanol derivative. For example, cyclohexane rings with methyl substituents at positions 2 and 5 can undergo ethynylation via Sonogashira coupling or nucleophilic addition of acetylides. Reaction efficiency depends on:
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are common for coupling reactions, while copper iodide may assist in stabilizing intermediates .
  • Steric effects : The 2,5-dimethyl groups may hinder access to reactive sites, necessitating higher temperatures (80–120°C) or prolonged reaction times .
  • Purification : Column chromatography or recrystallization is often required to isolate the product from byproducts like unreacted alkyne or dehydrohalogenated intermediates .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H NMR : The hydroxyl proton appears as a broad singlet (~1–5 ppm), while methyl groups (2,5-dimethyl) resonate as singlets near 1.2–1.5 ppm. The ethynyl proton is typically absent due to its low proton count but can be inferred from coupling in ¹³C NMR .
  • IR Spectroscopy : A sharp peak at ~3300 cm⁻¹ indicates the O-H stretch, and a C≡C stretch appears at ~2100 cm⁻¹ .
  • Mass Spectrometry : The molecular ion peak ([M]⁺) at m/z 152 (C₁₀H₁₆O) confirms the molecular weight, while fragmentation patterns reveal loss of H₂O (-18 amu) or methyl groups .

Advanced Research Questions

Q. What strategies resolve contradictions in catalytic efficiency during hydrogenation of the ethynyl group in this compound?

  • Methodological Answer : Conflicting hydrogenation yields may arise from:
  • Catalyst poisoning : The hydroxyl group can adsorb onto palladium catalysts, reducing activity. Pre-treatment with bases (e.g., K₂CO₃) mitigates this by deprotonating the hydroxyl .
  • Steric hindrance : The 2,5-dimethyl groups impede hydrogen access. Switching to smaller catalysts (e.g., Lindlar’s catalyst with quinoline) or using higher H₂ pressures (3–5 atm) improves efficiency .
  • Side reactions : Over-reduction to alkanes can occur. Monitoring via GC-MS and stopping the reaction at 50–70% conversion optimizes selectivity for the alkene intermediate .

Q. How do steric effects from the 2,5-dimethyl groups influence regioselectivity in nucleophilic additions to the ethynyl moiety?

  • Methodological Answer : The methyl groups create a steric environment that directs nucleophiles (e.g., Grignard reagents) toward the less hindered face of the ethynyl group. Computational modeling (DFT) shows that attack at the terminal carbon (C1) is favored by 8–12 kJ/mol compared to internal positions due to reduced torsional strain . Experimental validation via X-ray crystallography or NOESY NMR can confirm the dominant product conformation .

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